molecular formula C10H14ClN5O2 B3833750 ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate

ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate

Cat. No.: B3833750
M. Wt: 271.70 g/mol
InChI Key: VVBRHPNJZBKBLK-UHFFFAOYSA-N
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Description

Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The chloro group is introduced into the triazine ring through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus oxychloride.

    Esterification: The ethyl ester group is introduced by reacting the intermediate compound with ethyl chloroacetate in the presence of a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: New triazine derivatives with different substituents.

    Hydrolysis: Carboxylic acids.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with similar ester functional group but lacks the triazine ring.

    Chloro-substituted triazines: Compounds with similar triazine ring structure but different substituents.

Uniqueness

Ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O2/c1-3-5-12-9-14-8(11)15-10(16-9)13-6-7(17)18-4-2/h3H,1,4-6H2,2H3,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBRHPNJZBKBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NC(=NC(=N1)NCC=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 2
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ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 3
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ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 4
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ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate
Reactant of Route 6
ethyl 2-[[4-chloro-6-(prop-2-enylamino)-1,3,5-triazin-2-yl]amino]acetate

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